4-Bromo-3,6-dichloro-2-fluorobenzaldehyde
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Overview
Description
4-Bromo-3,6-dichloro-2-fluorobenzaldehyde is an aromatic aldehyde compound characterized by the presence of bromine, chlorine, and fluorine substituents on a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes the halogenation of a precursor benzaldehyde compound, followed by selective substitution reactions to introduce the bromine, chlorine, and fluorine atoms at specific positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the halogenation and substitution reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The halogen atoms (bromine, chlorine, fluorine) can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and palladium catalysts are used for substitution reactions.
Major Products:
Oxidation: Formation of 4-Bromo-2,5-dichloro-6-fluorobenzoic acid.
Reduction: Formation of 4-Bromo-2,5-dichloro-6-fluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Scientific Research Applications
4-Bromo-3,6-dichloro-2-fluorobenzaldehyde is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme interactions and inhibition.
Medicine: As a precursor in the development of potential therapeutic agents.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
- 4-Bromo-2-fluorobenzaldehyde
- 2-Bromo-4-fluorobenzaldehyde
- 2-Bromo-5-fluorobenzaldehyde
Comparison: Compared to these similar compounds, 4-Bromo-3,6-dichloro-2-fluorobenzaldehyde is unique due to the presence of both chlorine and fluorine atoms, which can significantly alter its chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-3,6-dichloro-2-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrCl2FO/c8-4-1-5(9)3(2-12)7(11)6(4)10/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAAPVTRBKYRGLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Cl)F)C=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrCl2FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.89 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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